1-Bromo-2,5-hexadiyne

Description

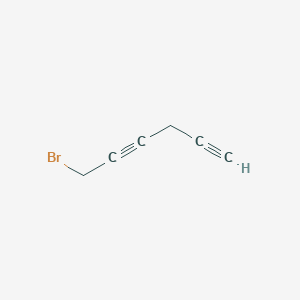

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5Br |

|---|---|

Molecular Weight |

157.01 g/mol |

IUPAC Name |

6-bromohexa-1,4-diyne |

InChI |

InChI=1S/C6H5Br/c1-2-3-4-5-6-7/h1H,3,6H2 |

InChI Key |

MHKRUUMEPMPZDK-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC#CCBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromo 2,5 Hexadiyne

Strategies for Carbon-Bromine Bond Formation in Hexadiyne Systems

The formation of a carbon-bromine bond at a terminal alkyne is a key transformation in the synthesis of 1-bromo-2,5-hexadiyne. A prevalent and effective method involves the use of an electrophilic bromine source in the presence of a catalyst. One of the most common reagents for this purpose is N-bromosuccinimide (NBS). The reaction is often facilitated by a silver(I) salt, such as silver nitrate (AgNO₃), which acts as a catalyst. orgsyn.org In this reaction, the terminal alkyne of the hexadiyne substrate is converted to the corresponding bromoalkyne. The use of acetone as a solvent is common for this transformation, and the reaction typically proceeds at room temperature.

An alternative approach for the bromination of terminal alkynes is the use of other brominating agents in conjunction with different catalytic systems. For instance, reactions can be performed with elemental bromine, though this often requires careful control of stoichiometry to avoid di- or tetra-bromination of the diyne system. The choice of solvent and reaction temperature can also influence the selectivity and yield of the desired monobrominated product.

| Reagent/Catalyst System | Substrate | Product | Typical Conditions | Yield (%) |

| NBS / AgNO₃ | 2,5-Hexadiyne | This compound | Acetone, Room Temp, 2h | High |

| NBS / AgF | Silyl-protected diyne | Bromo diyne | Acetonitrile, Room Temp | High orgsyn.org |

| Br₂ | Alkyne | trans-Dibromoalkene | CCl₄ | Good |

| NBS / PPh₃ | Alkyne | trans-1,2-Dibromoalkene | N/A | Efficient rsc.org |

This table presents plausible reaction conditions for the synthesis of this compound based on general methods for bromoalkyne synthesis.

Stereoselective and Regioselective Synthesis of this compound

For a symmetrical substrate like 2,5-hexadiyne, the concept of regioselectivity in the initial bromination is simplified, as both terminal alkynes are chemically equivalent. The primary challenge lies in achieving mono-bromination while avoiding the formation of 1,6-dibromo-2,5-hexadiyne. This is typically controlled by the stoichiometry of the brominating agent. Using a slight excess of the diyne relative to the bromine source, or careful addition of the brominating agent, can favor the formation of the mono-substituted product.

While stereoselectivity is not a factor in the formation of the C-Br bond at the terminal sp-hybridized carbon of this compound, it becomes a critical consideration in subsequent reactions or in the halogenation of internal alkynes. For instance, the addition of bromine across an internal double bond, which could be formed from the diyne, typically proceeds through an anti-addition mechanism, leading to a trans-dibromoalkene. masterorganicchemistry.comlibretexts.org This proceeds via a cyclic bromonium ion intermediate. libretexts.org

Theoretical studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the origin of stereoselectivity in reactions involving bromoalkynes, for example, in Ni-catalyzed cyclization/carboxylation reactions. acs.orgnih.gov These studies indicate that factors like steric hindrance and the stability of reaction intermediates play a crucial role in determining the stereochemical outcome. nih.gov

Novel Catalytic Approaches in Diyne Halogenation

Recent advancements in catalysis have introduced novel methods for the halogenation of diynes, offering potential improvements in efficiency, selectivity, and reaction conditions. Transition-metal catalysts, including palladium and copper, have been utilized in the halocyclization of 1,6-diynes. ccspublishing.org.cn For instance, a palladium-catalyzed halocyclization of unactivated 1,6-diynes with NBS has been reported to produce stereo-defined dibromo-substituted cyclic products. ccspublishing.org.cn While this specific example leads to a cyclized product, the underlying principles of catalytic activation of the diyne and the halogen source could be adapted for the direct synthesis of this compound under milder conditions.

Copper(I)-catalyzed cross-coupling reactions of 1-bromoalkynes with organozinc reagents have also been developed, highlighting the utility of copper catalysts in reactions involving bromoalkynes. Furthermore, indium(III) halides have been presented as catalysts for haloalkynylation reactions, providing an alternative to transition metal catalysts. nih.gov These main group metal catalysts can promote the cis-addition of a bromoalkyne to another alkyne. nih.gov

| Catalyst | Halogen Source | Reaction Type | Potential Application to this compound Synthesis |

| Palladium(II) | NBS | Halocyclization | Controlled mono-bromination of the terminal alkyne |

| Copper(I) | N/A | Cross-coupling | Further functionalization of this compound |

| Indium(III) bromide | Bromoacetylene | Haloalkynylation | Dimerization or coupling reactions of this compound |

| Silver(I) | NBS | Bromination | Direct synthesis of this compound |

This table summarizes novel catalytic approaches that could be relevant to the synthesis and functionalization of this compound.

Synthetic Routes to Differentiated Polyynes Incorporating Bromine

This compound is a valuable intermediate for the synthesis of more complex, differentiated polyynes. A key strategy for achieving this is through cross-coupling reactions where the bromoalkyne acts as an electrophile. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, is a classic method for constructing unsymmetrical diynes and polyynes. orgsyn.org In this context, this compound could be coupled with a different terminal alkyne to generate a longer, unsymmetrical polyyne chain.

An iterative strategy for the synthesis of unsymmetrically substituted polyynes has been developed, which relies on an in situ one-pot desilylative bromination followed by coupling. orgsyn.org This approach avoids the isolation of potentially unstable terminal alkynes. A silyl-protected 2,5-hexadiyne could be selectively deprotected at one terminus, followed by bromination to yield a silyl-protected this compound. This intermediate can then undergo coupling reactions, with the silyl group serving as a protecting group for the second terminal alkyne, allowing for sequential and controlled elaboration of the polyyne chain.

Explorations of 1 Bromo 2,5 Hexadiyne Reactivity in Organic Transformations

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Bromo-2,5-hexadiyne serves as a valuable substrate in these reactions, primarily due to the reactivity of its C(sp)-Br bond.

Cross-Coupling Methodologies

Cross-coupling reactions are a class of reactions in which two different organic fragments are joined together with the aid of a metal catalyst. For substrates like this compound, the bromo-alkynyl moiety is a key participant.

Palladium complexes are among the most widely used catalysts for cross-coupling reactions due to their high functional group tolerance and the mild conditions under which they operate. wikipedia.orgnih.gov

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide. fishersci.esmdpi.com This reaction is noted for its mild conditions and the low toxicity of the boron-containing reagents and byproducts. fishersci.es The general catalytic cycle proceeds via oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. rsc.org For a substrate like this compound, it would react with an organoboronic acid in the presence of a palladium catalyst and a base.

The Sonogashira coupling specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgorganic-chemistry.org The reaction can often be carried out under mild, room-temperature conditions. gold-chemistry.org Given that this compound is a bromoalkyne, it would serve as the halide partner in a Sonogashira reaction, coupling with a terminal alkyne.

The Negishi coupling utilizes an organozinc reagent to couple with an organic halide or triflate. wikipedia.orgorganic-chemistry.org A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which allows for faster reaction times compared to other organometallic reagents. wikipedia.orgnumberanalytics.com Both palladium and nickel catalysts are commonly used. wikipedia.org The reaction mechanism involves oxidative addition, transmetalation with the organozinc compound, and reductive elimination. numberanalytics.comillinois.edu

Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organic Halide Partner | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) |

| Suzuki-Miyaura | Aryl/Vinyl Halide | Organoboronic acid/ester | Pd(0) complex (e.g., Pd(PPh₃)₄), Ligand | K₃PO₄, Na₂CO₃, etc. | Dioxane/Water, Toluene | 60-120 |

| Sonogashira | Aryl/Vinyl Halide | Terminal Alkyne | Pd(0) complex (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt | Amine (e.g., Et₃N, Piperidine) | THF, DMF | Room Temp - 100 |

| Negishi | Aryl/Vinyl/Alkyl Halide | Organozinc reagent | Pd(0) or Ni(0) complex, Ligand | None required | THF, DMF | Room Temp - 80 |

This table presents generalized conditions. Specific conditions can vary based on substrate reactivity and the specific catalyst/ligand system employed. wikipedia.orgfishersci.esgold-chemistry.orgnumberanalytics.comnih.gov

Nickel catalysts offer a cost-effective alternative to palladium for many cross-coupling reactions. nih.gov They are particularly effective in activating less reactive C-Cl bonds and are widely used in couplings involving sp³-hybridized carbon centers. wikipedia.orgnih.gov Like palladium, nickel catalysis can be used in Negishi couplings. wikipedia.org The catalytic cycle is similar, involving oxidative addition, transmetalation, and reductive elimination steps. In some nickel-catalyzed reductive couplings, additives like 1,5-hexadiene (B165246) have been shown to be crucial for optimizing reaction yields, suggesting the potential for substrates with similar structural motifs. nih.govrsc.orgscispace.comnsf.gov

Beyond palladium and nickel, other transition metals and main group elements mediate important coupling reactions.

Copper-Catalyzed Grignard Coupling: A notable application involving this compound is its use in a copper-catalyzed Grignard coupling. In a reported synthesis, this compound was coupled with the Grignard reagent derived from 5-hexynoic acid. acs.org This reaction, facilitated by cuprous ion, successfully formed 5,8,11-dodecatriynoic acid, a key intermediate for the synthesis of arachidonic acid. acs.org Grignard reagents are powerful nucleophiles, but their functional group tolerance can be limited. acs.org

Table 2: Example of Copper-Catalyzed Grignard Coupling with this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Application |

| This compound | Grignard of 5-hexynoic acid | Cuprous ion (Cu⁺) | 5,8,11-Dodecatriynoic acid | Synthesis of Arachidonic Acid |

Data sourced from Fryer, R. I., et al. (1975). acs.org

Indium-Mediated Reactions: Indium has emerged as a useful metal in mediating organic reactions, often proceeding under mild conditions, including in aqueous media. clockss.org While a direct coupling of this compound is not detailed, related structures like 1,6-dibromo-2,4-hexadiyne have been used to generate organoindium reagents in situ for coupling reactions. beilstein-journals.org Furthermore, indium has been shown to mediate the intramolecular cyclization of 1-bromo-2,7- and 1-bromo-2,8-enynes. acs.org

Intramolecular Cyclization/Coupling Processes

The di-yne functionality within the this compound framework makes its derivatives ideal candidates for intramolecular cyclization reactions to form cyclic structures.

Palladium-catalyzed intramolecular cyclizations are powerful methods for constructing ring systems. For example, a general methodology has been developed for the synthesis of substituted cyclohexenol (B1201834) systems via a Pd-catalyzed intramolecular 6-exo-dig cyclization of 'ene-yne' substrates. chemrxiv.org This highlights the utility of palladium in mediating the cyclization of unsaturated systems. More specifically, research has shown that indium can mediate the cyclization of terminal 1-bromo-2,7-enynes and 1-bromo-2,8-enynes to produce five- and six-membered rings, respectively. acs.org These reactions demonstrate that the bromoalkyne moiety can undergo an initial metal insertion or transmetalation followed by intramolecular attack on the second unsaturated bond to forge a new cyclic structure.

Table 3: Examples of Intramolecular Cyclizations of Bromo-alkyne Derivatives

| Substrate Type | Metal/Catalyst | Reaction Type | Product Type |

| 1-Bromo-2,7-enyne | Indium | Intramolecular Cyclization | 5-membered ring |

| 1-Bromo-2,8-enyne | Indium | Intramolecular Cyclization | 6-membered ring |

| '2-Bromo-1,5-di-ene-7-yne' | Pd(OAc)₂/PPh₃ | Intramolecular 6-exo-dig Cyclization | Substituted Cyclohexenol |

Data sourced from Lee, P. H., et al. (2004) acs.org and a study on Pd-catalyzed cyclization chemrxiv.org.

Oxidative Addition and Reductive Elimination Pathways

The reactivity of this compound in the aforementioned coupling reactions is governed by fundamental organometallic steps, primarily oxidative addition and reductive elimination.

Oxidative Addition: This is typically the initial step in a cross-coupling catalytic cycle, where the metal center of the catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. rsc.orgwiley-vch.de In the case of this compound, the C(sp)-Br bond undergoes oxidative addition to a low-valent metal complex, such as Pd(0)L₂, to form a Pd(II) intermediate. wiley-vch.de This step involves the formal oxidation of the metal and the cleavage of the C-Br bond. The rate of oxidative addition is influenced by factors such as the nature of the halide (I > Br > Cl) and the electronic properties of the phosphine (B1218219) ligands on the metal. wikipedia.orgwiley-vch.de For a C-Br bond, several mechanisms, including concerted, nucleophilic substitution (Sₙ2-type), and radical pathways, have been studied computationally. rsc.org

Reductive Elimination: This is the final, product-forming step in many cross-coupling cycles. researchgate.netnih.gov After transmetalation has placed both organic coupling partners onto the metal center, they are joined together as the metal center is reduced back to its initial oxidation state (e.g., Pd(II) to Pd(0)). rsc.org For a coupling reaction involving this compound, the hexadiynyl group and the second organic fragment would be eliminated from the Pd(II) center to form the new C-C bond and regenerate the active Pd(0) catalyst, allowing the cycle to continue. nih.gov The facility of this step is crucial for efficient catalyst turnover.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The 1,5-diyne framework of this compound is well-suited for several types of pericyclic reactions and related rearrangements.

The alkyne units in this compound can participate as components in various cycloaddition reactions. While direct examples for this specific compound are not extensively detailed, its reactivity can be inferred from analogous 1,5-diyne systems.

A prominent example is the cobalt-catalyzed [2+2+2] cycloaddition, a powerful method for constructing benzene (B151609) rings. In this reaction, the two alkyne groups of a 1,5-diyne derivative co-cyclize with a third alkyne, such as bis(trimethylsilyl)acetylene, to form highly substituted aromatic systems. This methodology has been applied to various 3-substituted 1,5-hexadiynes, demonstrating a general route to tricyclic ring systems from acyclic precursors acs.org. The presence of the bromo-substituent in this compound would be expected to yield a brominated aromatic product, offering a handle for further functionalization.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves a conjugated diene and a dienophile msu.edu. While this compound itself is not a classic diene, it can be a precursor to intermediates that undergo Diels-Alder-type reactions. For instance, thermal isomerization can generate bisallene structures which are effective dienes in cycloadditions beilstein-journals.org. These bisallene intermediates react readily with dienophiles to form six-membered rings beilstein-journals.orgbeilstein-journals.org.

Other cycloadditions, such as [3+2] cycloadditions with species like azides or nitrones, are also mechanistically plausible at the alkyne positions, providing routes to five-membered heterocyclic compounds researchgate.net14.139.155.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| [2+2+2] Cycloaddition | 1,5-Hexadiyne (B1215225) derivative, Bis(trimethylsilyl)acetylene | CpCo(CO)₂ / heat | Substituted Benzene | acs.org |

| [4+2] Cycloaddition | Bisallene (from 1,5-diyne), Dienophile | Heat | Substituted Cyclohexene | beilstein-journals.org |

| [3+2] Cycloaddition | Alkyne, Azide/Nitrone | Varies | Five-membered Heterocycle | researchgate.net14.139.155 |

Intramolecular electrocyclization reactions involve the formation of a ring and a new σ-bond from a single conjugated π-system. A key reaction of the parent 1,5-hexadiyne system is its thermal rearrangement to 3,4-bismethylenecyclobutene beilstein-journals.org. This transformation is understood to proceed through an initial Cope-type rearrangement to form 1,2,4,5-hexatetraene (a bisallene), which then undergoes a 4π-electron electrocyclization to yield the final product beilstein-journals.orgbeilstein-journals.org. This pathway highlights the potential for this compound to access strained ring systems through a sequence of pericyclic reactions.

Sigmatropic rearrangements are concerted reactions where a σ-bond migrates across a π-electron system stereoelectronics.org. The most relevant rearrangement for the this compound scaffold is the Cope rearrangement, a nih.govnih.gov sigmatropic shift characteristic of 1,5-diene systems scribd.comlibretexts.org. The analogous rearrangement in 1,5-diynes is also well-established beilstein-journals.org. For this compound, this would involve the reorganization of electrons through a cyclic, six-membered transition state to potentially form a rearranged bromo-substituted 1,5-diyne isomer, although the initial product would be a highly unstable bisallene structure as mentioned above beilstein-journals.orgbeilstein-journals.org. Such rearrangements are typically thermally induced and proceed through a chair-like transition state scribd.comsinica.edu.tw.

Radical and Ionic Mechanisms

Beyond concerted pericyclic pathways, the functional groups of this compound allow for transformations proceeding through radical or ionic intermediates.

The carbon-bromine bond can serve as a precursor for radical generation researchgate.net. Homolytic cleavage, often initiated by light or a radical initiator, can produce an alkyl radical. This radical can then participate in subsequent reactions. For instance, radical addition to the alkyne moieties is a plausible pathway. In a related system, 1,5-hexadiene, radical addition of a selenosulfonylating agent showed a preference for 1,2-addition to one of the double bonds over a competing 4-exo-trig cyclization rsc.org. This suggests that intermolecular radical additions to this compound could functionalize one of the alkyne groups selectively.

Furthermore, intramolecular radical processes are possible. A common reaction is the 1,5-hydrogen atom transfer (1,5-HAT), where a radical center abstracts a hydrogen atom from a position five atoms away researchgate.netrsc.org. In the context of a radical generated from this compound, this could lead to the formation of a new radical center within the molecule, opening pathways to complex cyclized products.

The bromine atom is an effective leaving group, making the carbon to which it is attached susceptible to nucleophilic attack. This can occur via two primary mechanisms: SN2 and SN1 chemguide.co.uk. In an SN2 reaction, a nucleophile directly attacks the carbon, displacing the bromide ion in a single, concerted step chemguide.co.ukchemguide.co.uk. This pathway is typical for primary and secondary halides. Alternatively, an SN1 mechanism involves the initial, slow departure of the bromide ion to form a carbocation intermediate, which is then rapidly attacked by a nucleophile chemguide.co.uk. The potential for resonance stabilization of a carbocation intermediate by the adjacent alkyne could influence the operative mechanism.

The alkyne groups themselves are regions of high electron density and are thus susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HBr) or halogens (Br₂) to conjugated dienes is known to produce both 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation intermediate msu.edulibretexts.orglibretexts.org. By analogy, electrophilic addition to one of the alkynes in this compound would generate a vinyl cation that could be stabilized by the adjacent π-system, potentially leading to a mixture of addition products.

| Reaction Type | Substrate Moiety | Reagent | Key Intermediate | Product Type | Ref. |

| Nucleophilic Substitution | C-Br | Nucleophile (e.g., OH⁻) | Transition State (SN2) or Carbocation (SN1) | Substituted Alkyne | chemguide.co.ukchemguide.co.uk |

| Electrophilic Addition | C≡C | Electrophile (e.g., HBr) | Vinyl Cation | Substituted Alkene | libretexts.orglibretexts.org |

| Radical Addition | C≡C | Radical Species | Carbon-centered Radical | Functionalized Alkene | rsc.org |

Polymerization Behavior of 1 Bromo 2,5 Hexadiyne Monomers

Monomer Design and Reactivity in Polymerization

The design of 1-bromo-2,5-hexadiyne as a monomer is critical to its polymerization behavior. The presence of the bromo substituent introduces both steric and electronic effects that can significantly alter its reactivity compared to unsubstituted 1,5-hexadiyne (B1215225). The electron-withdrawing nature of the bromine atom can influence the electron density of the adjacent alkyne moiety, potentially affecting its coordination to a metal catalyst and subsequent insertion reactions.

Furthermore, the steric bulk of the bromine atom may play a role in the regioselectivity and stereoselectivity of the polymerization process. The reactivity of the C-Br bond itself also presents possibilities for post-polymerization modification or participation in cascade polymerization pathways, offering a route to more complex and functionalized polymeric structures.

Catalytic Polymerization Mechanisms

The polymerization of this compound is expected to proceed via mechanisms similar to those established for other 1,5-diyne systems, primarily through transition metal catalysis.

A significant advancement in the polymerization of non-conjugated diynes is the rhodium-catalyzed "stitching polymerization". researchgate.netrsc.orgnih.gov This method allows for the synthesis of π-conjugated polymers with bridged repeating units from 1,5-hexadiyne monomers. researchgate.netrsc.orgnih.gov The proposed mechanism involves the oxidative cyclization of two alkyne units from different monomer molecules with a rhodium(I) catalyst to form a rhodacyclopentadiene intermediate. Subsequent reductive elimination regenerates the rhodium(I) catalyst and forms a new carbon-carbon bond, effectively "stitching" the monomers together into a conjugated polymer backbone with bridged structures.

For this compound, the presence of the bromo substituent could influence the stability of the rhodacyclopentadiene intermediate and the rate of reductive elimination. The general conditions for rhodium-catalyzed stitching polymerization of 1,5-hexadiynes are summarized in the table below.

| Parameter | Typical Conditions |

| Catalyst | [Rh(cod)Cl]₂ / ligand (e.g., phosphine) |

| Solvent | Toluene, THF |

| Temperature | Room temperature to 80 °C |

| Monomer Concentration | 0.1 - 0.5 M |

This table presents generalized conditions based on studies of 1,5-hexadiyne polymerization and may require optimization for this compound.

Besides rhodium, other transition metals such as palladium, nickel, and cobalt are known to catalyze the polymerization of diynes to form conjugated polymers. researchgate.net For instance, palladium-catalyzed coupling reactions, like Sonogashira coupling, can be adapted for the polymerization of diynes with appropriate co-monomers. The presence of a C-Br bond in this compound might be susceptible to oxidative addition with certain late transition metal catalysts, which could either be a desired step in a specific polymerization pathway or a competing side reaction. The choice of catalyst and reaction conditions is therefore crucial to control the polymerization outcome.

Formation of π-Conjugated Polymers with Bridged Structures

The rhodium-catalyzed stitching polymerization of 1,5-hexadiynes is particularly notable for its ability to produce π-conjugated polymers featuring bridged repeating units. researchgate.netrsc.orgnih.gov This process transforms the non-conjugated diyne monomers into a polymer backbone with extended π-conjugation. In the case of this compound, this polymerization would be expected to yield a polymer with a repeating unit containing a brominated, bridged structure. The incorporation of the bromine atom into the polymer backbone could impart unique optical and electronic properties to the material.

Development of Novel Polymeric Architectures via Cascade Polymerizations

Cascade polymerizations, where a series of bond-forming reactions occur in a single step, offer a powerful strategy for the synthesis of complex polymeric architectures. rsc.org The bifunctional nature of this compound, with its two alkyne groups and a reactive C-Br bond, makes it an intriguing candidate for such processes. A potential cascade polymerization could involve an initial metal-catalyzed cyclization of the diyne system, followed by a subsequent reaction involving the C-Br bond, such as a cross-coupling or an atom transfer radical addition reaction. This could lead to the formation of highly complex and well-defined three-dimensional polymer networks or ladder-type polymers. The development of such cascade polymerizations for this compound would represent a significant step forward in the creation of novel functional materials.

Strategic Applications of 1 Bromo 2,5 Hexadiyne As a Building Block

Modular Synthesis of Complex Organic Molecules

The bifunctional nature of 1-bromo-2,5-hexadiyne, with two distinct alkyne moieties, makes it an ideal substrate for modular and divergent synthetic strategies. This allows for the sequential and controlled introduction of different molecular fragments, leading to a wide array of complex organic structures.

Construction of Carbo- and Heterocyclic Scaffolds

The rigid, linear geometry of the diyne backbone in this compound serves as a valuable starting point for the construction of various cyclic systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, under appropriate conditions, the molecule can be induced to form cyclic structures, a reaction paradigm seen in related bromo-enyne systems that undergo indium-mediated cyclization. While specific studies on this compound are not prevalent, the reactivity of its functional groups suggests its utility in forming both carbocyclic and heterocyclic scaffolds, which are foundational in medicinal chemistry and natural product synthesis.

Divergent Synthetic Pathways to Functionalized Compounds

The differential reactivity of the terminal alkyne and the bromoalkyne in this compound is the cornerstone of its application in divergent synthesis. This allows for selective reactions at one end of the molecule while leaving the other end available for subsequent transformations. Two key cross-coupling reactions exemplify this utility:

Sonogashira Coupling: The terminal alkyne can selectively participate in palladium-catalyzed Sonogashira coupling reactions with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, would allow for the introduction of a wide range of substituents at one end of the hexadiyne chain. libretexts.org The reaction is typically carried out under mild conditions, making it compatible with a variety of functional groups. wikipedia.org

Cadiot-Chodkiewicz Coupling: The bromoalkyne end of the molecule is primed for Cadiot-Chodkiewicz coupling. wikipedia.org This reaction involves the coupling of a haloalkyne with a terminal alkyne, catalyzed by a copper(I) salt, to form a 1,3-diyne. wikipedia.orgalfa-chemistry.com This allows for the extension of the carbon backbone and the creation of highly conjugated systems. nih.govjk-sci.com

The ability to perform these reactions sequentially and selectively provides a powerful tool for generating a diverse library of compounds from a single starting material.

Elaboration into Advanced Chemical Intermediates

Through the aforementioned coupling reactions and other transformations, this compound can be elaborated into more complex and valuable chemical intermediates. For example, the product of a Sonogashira coupling can be further functionalized at the bromoalkyne terminus, or vice versa. This step-wise approach allows for the precise construction of molecules with tailored properties. Bromo-organic compounds, in general, are highly valued as intermediates in organic synthesis due to their versatility in forming new bonds through various reaction mechanisms. nih.gov

Contributions to Materials Science and Engineering

The conjugated diyne backbone of this compound and its derivatives makes it a promising candidate for applications in materials science, particularly in the field of organic electronics and supramolecular chemistry.

Precursors for Organic Electronic Materials

The extended π-systems that can be generated from this compound are a key feature of organic electronic materials. By employing cross-coupling reactions to introduce aromatic or other conjugated moieties, it is possible to synthesize oligomers and polymers with interesting photophysical and electronic properties. Such materials are being explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The Sonogashira coupling, in particular, is widely used for the synthesis of poly(phenyleneethynylene)s (PPEs), a class of conjugated polymers with applications in organic electronics. libretexts.org

Design of Self-Assembled and Supramolecular Architectures

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The rigid, linear structure of molecules derived from this compound can be exploited in the design of self-assembling systems. By attaching appropriate recognition motifs through the terminal alkyne or bromoalkyne, these molecules can be programmed to form well-defined supramolecular architectures such as nanotubes, vesicles, and liquid crystals. The principles of molecular recognition and self-assembly are central to creating these complex structures.

Computational and Theoretical Insights into 1 Bromo 2,5 Hexadiyne Chemistry

Density Functional Theory (DFT) Studies of Reaction Pathways

There are no specific Density Functional Theory (DFT) studies available in the scientific literature that focus on the reaction pathways of 1-Bromo-2,5-hexadiyne. Such studies would be invaluable for understanding how this molecule participates in chemical reactions. Typically, DFT calculations could be employed to map out the potential energy surface for reactions involving this compound, identifying the most likely routes from reactants to products. For instance, investigations could explore its participation in cycloaddition reactions, nucleophilic substitutions at the bromine-bearing carbon, or reactions involving the terminal alkyne protons.

Future research in this area would likely involve:

Identification of stationary points: Locating the geometries of reactants, products, intermediates, and transition states.

Calculation of reaction coordinates: Determining the minimum energy path connecting reactants and products.

Exploration of competing pathways: Evaluating the feasibility of different reaction channels.

Elucidation of Reaction Mechanisms and Energetics

Without dedicated computational studies, the reaction mechanisms and energetics for this compound remain largely unelucidated from a theoretical standpoint. Computational chemistry provides a powerful lens through which to examine the step-by-step process of bond breaking and formation. By calculating the activation energies and reaction enthalpies, researchers can gain a quantitative understanding of the kinetic and thermodynamic favorability of proposed mechanistic steps.

A comprehensive computational study would involve calculating key energetic parameters, which could be presented in a data table similar to the hypothetical one below:

| Reaction Type | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Substitution (SN2) | Data not available | Data not available |

| Sonogashira Coupling | Data not available | Data not available |

| Cycloaddition [2+2+2] | Data not available | Data not available |

| This table illustrates the type of data that would be generated from DFT studies on this compound, but no such data is currently available in the literature. |

Prediction of Reactivity and Selectivity via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the reactivity and selectivity of molecules. By analyzing various molecular properties derived from the wavefunction or electron density, chemists can anticipate how a molecule will behave in a chemical reaction. For this compound, such calculations could predict its susceptibility to nucleophilic or electrophilic attack, as well as the regioselectivity and stereoselectivity of its reactions.

Key parameters that would be calculated to predict reactivity include:

Frontier Molecular Orbitals (HOMO-LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate or accept electrons.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.

Fukui Functions: These would provide a more quantitative measure of the local reactivity at different atomic sites.

Molecular Modeling of Intermediates and Transition States

The transient nature of reaction intermediates and transition states makes their experimental characterization challenging. Molecular modeling provides a means to visualize and analyze the three-dimensional structures of these fleeting species. For reactions involving this compound, computational modeling could provide detailed geometries of proposed intermediates, such as carbocations or radical species, and the transition state structures that connect them. This information is crucial for a complete understanding of the reaction mechanism.

For example, in a hypothetical nucleophilic substitution reaction, molecular modeling could provide the bond lengths and angles for the transition state, clarifying the degree of bond formation and bond breaking at the pinnacle of the reaction energy profile.

Perspectives and Future Research Directions

Innovations in Catalysis for 1-Bromo-2,5-hexadiyne Transformations

The synthetic transformations of this compound are heavily reliant on catalysis. While significant progress has been made, future research will focus on developing more efficient, selective, and robust catalytic systems. Haloalkynes are recognized as dual-functionalized molecules in the presence of transition metal catalysts, capable of forming various reactive intermediates. acs.org Innovations are anticipated in several key areas:

Earth-Abundant Metal Catalysis: A major thrust in modern chemistry is the replacement of precious metal catalysts (e.g., palladium, platinum, gold) with more sustainable and economical alternatives. Future work will likely concentrate on developing catalysts based on iron, copper, nickel, and cobalt for cross-coupling, cyclization, and addition reactions involving this compound. Copper catalysts, for instance, have already been used for the homocoupling of haloalkynes to generate 1,3-diynes. acs.org

Ligand Design and Development: The selectivity (chemo-, regio-, and stereo-) of metal-catalyzed reactions is often dictated by the ligand coordinated to the metal center. The development of novel ligands, including phosphines, N-heterocyclic carbenes (NHCs), and pincer-type ligands, will be crucial for controlling the reactivity of the two distinct alkyne groups and the C-Br bond in this compound. This will enable selective functionalization at a desired position, which is a significant synthetic challenge.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique reaction pathways. rsc.org Future research could explore the use of photocatalysts to enable novel transformations of this compound, such as radical-mediated additions or C-H functionalization reactions, which are often difficult to achieve with traditional thermal methods.

| Catalytic Approach | Target Transformation | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Earth-Abundant Metal Catalysis (Fe, Cu, Ni) | Cross-coupling (e.g., Sonogashira, Heck-type) | Reduced cost, lower toxicity, increased sustainability | Catalyst stability, reaction scope, and efficiency |

| Advanced Ligand Design | Selective functionalization of terminal vs. internal alkyne | High chemo- and regioselectivity, asymmetric synthesis | Development of electronically and sterically tunable ligands |

| Photocatalysis | Radical additions, C-H activation | Mild conditions, novel reactivity, high atom economy | Discovery of new photocatalytic systems and reaction pathways |

Sustainable Chemical Processes for Diyne Chemistry

The principles of green and sustainable chemistry are increasingly influencing the direction of chemical synthesis. unep.org For a versatile building block like this compound, developing environmentally benign synthetic routes is a critical future objective.

Key areas for advancement include:

Greener Solvents and Reaction Media: Moving away from conventional volatile organic compounds (VOCs) towards more sustainable alternatives is a priority. Research will focus on utilizing water, supercritical fluids (like CO₂), ionic liquids, or bio-based solvents (e.g., Cyrene™) for reactions involving diynes. sigmaaldrich.com Aqueous media, in particular, can offer unique reactivity and simplify product isolation.

Energy Efficiency: Future processes will aim to minimize energy consumption by developing reactions that proceed under milder conditions, such as ambient temperature and pressure. alliedacademies.org The use of photocatalysis, as mentioned previously, is one avenue, while high-efficiency catalytic systems that lower the activation energy of reactions are another.

Atom Economy and Waste Reduction: Synthetic methodologies that maximize the incorporation of all starting materials into the final product (high atom economy) are central to green chemistry. pnas.org This includes developing catalytic addition reactions (hydrofunctionalization) as an alternative to substitution reactions that generate stoichiometric byproducts. scispace.com Recyclable catalysts, particularly those immobilized on solid supports, will also be crucial for minimizing waste. nih.gov

| Principle | Traditional Approach | Future Sustainable Approach |

|---|---|---|

| Solvents | Chlorinated hydrocarbons, DMF, THF | Water, bio-based solvents, ionic liquids, solvent-free conditions |

| Energy | High-temperature reflux | Ambient temperature, photocatalysis, microwave irradiation |

| Catalysts | Homogeneous precious metal catalysts | Recyclable heterogeneous catalysts, earth-abundant metals |

| Waste | Generation of stoichiometric salt byproducts | Atom-economical addition reactions, catalytic cycles with minimal waste |

Interdisciplinary Applications in Emerging Technologies

The rigid, linear scaffold and high degree of unsaturation in this compound make it an attractive monomer for the synthesis of advanced functional materials. Future research will increasingly bridge organic synthesis with materials science and nanoelectronics.

Conductive Polymers and Graphyne Analogs: The diyne unit is a fundamental component of graphyne, a carbon allotrope with unique electronic properties. rsc.org this compound could serve as a precursor for creating novel two-dimensional carbon-rich networks or one-dimensional conjugated polymers. These materials are projected to have applications in nanoelectronics, including field-effect transistors and sensors. openaccesspub.orgmdpi.com

Organic Semiconductors: Conjugated polymers derived from diyne monomers can exhibit semiconducting properties. The ability to functionalize the polymer backbone via the bromo-substituent (either before or after polymerization) allows for the fine-tuning of electronic properties like bandgap and charge carrier mobility, making them candidates for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

Smart Materials: The polymerization of diynes can sometimes be triggered by external stimuli such as heat or light. researchgate.net This opens the door to creating "smart" materials where this compound is incorporated into a larger structure (like a hydrogel or elastomer) that changes its optical or electronic properties in response to environmental cues. rsc.org This could be applied in sensors or self-healing materials.

| Technology Area | Material Type | Potential Function of Diyne Unit |

|---|---|---|

| Nanoelectronics | Graphyne-like 2D materials, Nanowires | Forms the sp- and sp²-hybridized carbon framework for charge transport |

| Organic Optoelectronics | Conjugated Polymers | Provides the π-conjugated backbone for semiconducting and light-emitting properties |

| Advanced Sensors | Stimuli-responsive Polymers | Undergoes polymerization or color change in response to stimuli (e.g., temperature, strain) |

| Energy Storage | Porous Carbon Frameworks | Acts as a precursor for high-surface-area carbon materials for supercapacitor electrodes |

Advanced Spectroscopic Characterization in Mechanistic Studies

A deep understanding of reaction mechanisms is essential for optimizing existing transformations and discovering new ones. acs.org The complexity of reactions involving polyfunctional molecules like this compound necessitates the use of advanced analytical techniques to probe transient intermediates and elucidate catalytic cycles.

Future research will increasingly rely on:

Operando and In-Situ Spectroscopy: These techniques monitor a reaction as it happens, providing real-time data on the concentration of reactants, intermediates, and products. rsc.org The application of in-situ Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) will be invaluable for observing short-lived organometallic intermediates in catalytic reactions of this compound. njit.edu

Advanced Mass Spectrometry Techniques: Methods like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the direct sampling of reaction mixtures with minimal preparation, providing a snapshot of the species present, including catalytic intermediates that are often difficult to detect by other means. njit.edu

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction pathways, calculating transition state energies, and predicting the outcomes of reactions. acs.org The synergy between experimental data from advanced spectroscopy and high-level computational studies will be crucial for building accurate mechanistic models for the transformations of this compound. This predictive power can guide the rational design of new catalysts and reaction conditions.

| Technique | Information Provided | Application to this compound Chemistry |

|---|---|---|

| In-Situ / Operando NMR | Structural information on species in solution, reaction kinetics | Identifying and characterizing organometallic intermediates in a catalytic cycle |

| In-Situ IR | Information on functional groups and bonding (e.g., C≡C, M-CO) | Monitoring the consumption of alkyne groups and coordination to metal centers |

| Mass Spectrometry (e.g., DESI-MS) | Detection of transient and low-concentration species | Capturing fleeting catalytic intermediates directly from the reaction mixture |

| Computational Chemistry (DFT) | Reaction energy profiles, transition state structures, electronic properties | Validating proposed mechanisms, predicting selectivity, guiding catalyst design |

Q & A

Q. What collaborative frameworks enhance reproducibility in multi-institutional studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.